molecular formula C9H8N2O2 B1304935 2-(4-Nitrophenyl)propanenitrile CAS No. 50712-63-5

2-(4-Nitrophenyl)propanenitrile

Cat. No. B1304935
CAS RN: 50712-63-5
M. Wt: 176.17 g/mol
InChI Key: QCPKTMACPAKCKW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)propanenitrile is a chemical compound with the molecular formula C9H8N2O2 . It is also known by other names such as 2-(4-Nitrophenyl)propiononitrile .


Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)propanenitrile has been reported in the literature . The compound was synthesized and characterized by spectral analysis and X-ray diffraction studies .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenyl)propanenitrile consists of 21 bonds in total, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The compound has been used in the catalytic reduction of 4-nitrophenol, a benchmark reaction to assess the activity of nanostructured materials . The reduction of 4-nitrophenol is considered a universally accepted model catalytic reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.17 g/mol . It has a topological polar surface area of 69.6 Ų and a complexity of 230 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

Proteomics Research

2-(4-Nitrophenyl)propanenitrile is utilized in proteomics research as a nitrile compound . Its chemical properties allow it to be used in the synthesis of complex molecules that can interact with proteins, aiding in the identification and understanding of protein functions.

Medicine

In the medical field, derivatives of 2-(4-Nitrophenyl)propanenitrile have shown potential as active compounds against certain forms of Trypanosoma cruzi, the parasite responsible for Chagas disease . This suggests its role in developing new therapeutic agents.

Material Science

The compound’s utility extends to material science, where its derivatives are explored for their chemical properties that could contribute to the development of new materials with specific characteristics, such as enhanced durability or specialized conductivity .

Environmental Science

Environmental science research can benefit from 2-(4-Nitrophenyl)propanenitrile through its use in the synthesis of compounds that could potentially degrade environmental pollutants or serve as indicators of pollution levels .

Analytical Chemistry

In analytical chemistry, 2-(4-Nitrophenyl)propanenitrile is involved in the synthesis of molecules used for spectral analysis and X-ray diffraction studies, which are crucial for determining the structure of unknown compounds .

Biochemistry

The role of 2-(4-Nitrophenyl)propanenitrile in biochemistry is highlighted by its involvement in the synthesis of inhibitors that target essential enzymes of pathogenic organisms, contributing to the understanding of biochemical pathways and the development of new drugs .

Industrial Uses

Industrially, 2-(4-Nitrophenyl)propanenitrile serves as an intermediate in the synthesis of various chemicals, including pharmaceuticals like paracetamol, and in the production of dyes and other industrial chemicals .

Mechanism of Action

Target of Action

This compound is a nitrile compound, and nitriles are known to interact with various enzymes and receptors in the body . .

Mode of Action

As a nitrile compound, it may undergo metabolism in the body to form other active compounds . The interaction of these metabolites with their targets can lead to various physiological changes. The exact mechanism needs to be elucidated through detailed studies.

Biochemical Pathways

Nitrile compounds can be metabolized in the body through various pathways, leading to the formation of different metabolites These metabolites can then interact with various biochemical pathways, leading to downstream effects

Pharmacokinetics

As a nitrile compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body . It may be metabolized in the liver and other tissues to form active metabolites. The compound and its metabolites are likely to be excreted through the kidneys . The impact of these properties on the bioavailability of the compound needs to be studied further.

Result of Action

The molecular and cellular effects of 2-(4-Nitrophenyl)propanenitrile’s action are not well-documented. Depending on its targets and mode of action, this compound can have various effects at the molecular and cellular levels. These effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and survival

Action Environment

The action of 2-(4-Nitrophenyl)propanenitrile can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other compounds, and the individual’s health status These factors can affect the absorption, distribution, metabolism, and excretion of the compound, thereby influencing its efficacy and stability

Safety and Hazards

Safety data sheets suggest handling the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It is also recommended to avoid formation of dust and aerosols .

properties

IUPAC Name

2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPKTMACPAKCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964960
Record name 2-(4-Nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)propanenitrile

CAS RN

50712-63-5
Record name α-Methyl-4-nitrobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50712-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)propiononitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Nitrophenyl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitrophenyl)propiononitrile
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Synthesis routes and methods I

Procedure details

A −15+ C. solution of 4-nitroacetophenone (16.5 g, 100 mmol) and tosylmethyl isocyanide (29.3 g, 150 mmol) in methoxyethyl ether (400 ml) was slowly treated with a room temperature solution of the potassium t-butoxide (28 g, 250 mmol) in t-butanole (200 ml). The reaction mixture was stirred at −15 ° C. for 1 h and then allowed to warm to room temperature over night. Water (100 ml) was added to the mixture and organic was extracted with ether (3×200 ml). The combined organic fraction was washed with water (3×200 ml), brine (100 ml), dried over sodium sulfate, and concentrated in vacuo to give the crude material which was further purified by flash chromatography (SiO2, 30% EtOAc: Hexane) to give 13.6 g (77%) of the title compound. NMR was consistent with the proposed title structure.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

A −15° C. solution of 4-nitroacetophenone (16.5 g, 100 mmol) and tosylmethyl isocyanide (2.9.3 g, 150 mmol) in methoxyethyl ether (400 mL) was slowly treated with a room temperature solution of the potassium t-butbxide. (28 g, 250 mmol) in t-butanol (200 mL). The reaction mixture was stirred at −15° C. for 1 h and then allowed to warm to room temperature over night. Water (100 mL) was added to the mixture and the organic layer was extracted with ether (3×200 mL). The combined organic fraction was washed with water (3×200 mL), brine (100 mL), dried over sodium sulfate, and concentrated in vacuo to give the crude material which was further purified by flash chromatography (SiO2, 30% EtOAc: Hexane) to give 13.6 g (77%) of the title compound. The NMR spectrum was consistent with the proposed title structure. Field Desorption Mass Spectrum: M+=176.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-(4-nitrophenyl)propanenitrile in the synthesis of substituted imidazolidine-2,4-diones?

A1: 2-(4-Nitrophenyl)propanenitrile acts as a crucial building block in the multi-step synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones []. The process involves reacting it with substituted phenyl isocyanates to form substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas. These ureas then undergo a series of reactions in anhydrous phosphoric acid, ultimately yielding the desired imidazolidine-2,4-diones.

Q2: How does the presence of a nitro group in 2-(4-nitrophenyl)propanenitrile influence the reaction pathway and the properties of the final products?

A2: The electron-withdrawing nature of the nitro group in 2-(4-nitrophenyl)propanenitrile influences both the reactivity of the molecule and the properties of the final imidazolidine-2,4-diones. The nitro group enhances the electrophilicity of the nitrile group, facilitating its reaction with nucleophiles like amines. Furthermore, the presence of the nitro group in the final imidazolidine-2,4-dione structure can impact its acidity (pKa), influencing its chemical and potentially biological activity [].

Q3: What structural information about 2-(4-nitrophenyl)propanenitrile and related compounds can be obtained from the research papers?

A3: While the first paper focuses on the synthetic pathway and kinetics of imidazolidine-2,4-dione formation [], the second paper delves into the crystal structure of 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, a derivative of 2-(4-nitrophenyl)propanenitrile []. This structural data provides valuable insights into the spatial arrangement of atoms within the molecule, bond lengths, and bond angles, which can be crucial for understanding its reactivity and potential interactions with biological targets.

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